4,6-Dichloro-5-cyclopropylpyrimidine

Lipophilicity Drug-likeness Permeability

4,6-Dichloro-5-cyclopropylpyrimidine is a heterocyclic synthetic intermediate belonging to the 4,6-dichloropyrimidine family, distinguished by a cyclopropyl substituent at the C5 position. With molecular formula C₇H₆Cl₂N₂ and a molecular weight of 189.04 g·mol⁻¹, this compound features two electrophilic chlorine atoms at C4 and C6 that enable sequential nucleophilic aromatic substitution (SNAr) reactions for divergent library synthesis.

Molecular Formula C7H6Cl2N2
Molecular Weight 189.04 g/mol
CAS No. 832754-14-0
Cat. No. B8341351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-5-cyclopropylpyrimidine
CAS832754-14-0
Molecular FormulaC7H6Cl2N2
Molecular Weight189.04 g/mol
Structural Identifiers
SMILESC1CC1C2=C(N=CN=C2Cl)Cl
InChIInChI=1S/C7H6Cl2N2/c8-6-5(4-1-2-4)7(9)11-3-10-6/h3-4H,1-2H2
InChIKeyQYJUWWNELQCTCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-5-cyclopropylpyrimidine (CAS 832754-14-0): A C5-Cyclopropyl Pyrimidine Building Block for Kinase and Antiviral Scaffolds


4,6-Dichloro-5-cyclopropylpyrimidine is a heterocyclic synthetic intermediate belonging to the 4,6-dichloropyrimidine family, distinguished by a cyclopropyl substituent at the C5 position. With molecular formula C₇H₆Cl₂N₂ and a molecular weight of 189.04 g·mol⁻¹, this compound features two electrophilic chlorine atoms at C4 and C6 that enable sequential nucleophilic aromatic substitution (SNAr) reactions for divergent library synthesis . The cyclopropyl group imparts distinct steric and electronic properties compared to methyl, ethyl, phenyl, or nitro analogs, and the compound has been cited as a key intermediate in the development of TBK1/IKKε kinase inhibitors [1], Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors [2], HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) [3], and CCR5 antagonists [4].

Why 4,6-Dichloro-5-cyclopropylpyrimidine Cannot Be Replaced by Methyl, Ethyl, or Phenyl Analogs in Medicinal Chemistry Programs


Substituting 4,6-dichloro-5-cyclopropylpyrimidine with a 5-methyl, 5-ethyl, or 5-phenyl analog introduces liabilities that cascade through the entire synthetic sequence and final pharmacological profile. The cyclopropyl group occupies a unique physicochemical space: its calculated partition coefficient (ClogP ≈ 2.2–2.7) is intermediate between the 5-methyl analog (LogP = 1.75) and the 5-phenyl analog (LogP = 3.01–3.45), enabling balanced lipophilicity for membrane permeability without incurring excessive metabolic clearance . The strained cyclopropane ring restricts rotational degrees of freedom, pre-organizing the scaffold into a bioactive conformation that enhances target binding efficiency—a property absent in the freely rotating ethyl or planar phenyl substituents [1]. Critically, oxidation-prone benzylic or allylic positions present in ethyl and higher alkyl analogs are absent in the cyclopropyl group, reducing cytochrome P450-mediated oxidative metabolism and the associated risk of reactive metabolite formation [2]. These differences are not compensated by downstream derivatization because the C5 substituent dictates the conformational landscape, electronic environment of the pyrimidine core, and metabolic fate of every subsequent congener in the series.

Quantitative Differentiation Evidence: 4,6-Dichloro-5-cyclopropylpyrimidine vs. Closest Analogs


Lipophilicity (LogP) Comparison: Cyclopropyl Provides Optimal Intermediate logP Between Methyl and Phenyl Substitution

The 5-cyclopropyl substituent confers a calculated partition coefficient (ClogP) in the range of 2.2–2.7, based on the experimentally determined LogP of the closely related isomer 2,4-dichloro-5-cyclopropylpyrimidine (LogP = 2.21) . By comparison, the unsubstituted 4,6-dichloropyrimidine has a LogP of 1.78 [1], the 5-methyl analog has a LogP of 1.75 , and the 5-phenyl analog has a LogP of 3.01–3.45 . The cyclopropyl group thus increases lipophilicity by approximately 0.4–0.9 log units over methyl while remaining approximately 0.3–1.2 log units below phenyl, positioning compounds derived from this scaffold closer to the optimal logD range (2–3) for oral absorption and passive membrane permeability.

Lipophilicity Drug-likeness Permeability

Metabolic Stability Advantage: Cyclopropyl Group Reduces CYP-Mediated Oxidation vs. Methyl and Ethyl Analogs

The cyclopropyl substituent at C5 lacks the benzylic or allylic C–H bonds present in methyl, ethyl, and higher alkyl analogs, rendering the position resistant to cytochrome P450-mediated oxidation [1]. In comparative medicinal chemistry studies across multiple chemotypes, replacement of a methyl group with a cyclopropyl ring has been shown to improve in vitro metabolic stability in microsomal assays, with one study demonstrating that cyclopropyl substitution maintained target potency while increasing half-life in human liver microsomes compared to the methyl analog . This mechanistic advantage is class-level evidence supported by the broader medicinal chemistry literature, which documents that cyclopropyl groups evade the major phase I oxidative pathways that typically degrade alkyl-substituted pyrimidines [2]. Although direct head-to-head microsomal stability data for 4,6-dichloro-5-cyclopropylpyrimidine versus 4,6-dichloro-5-methylpyrimidine are not publicly available, the structure–metabolism relationship is well established across pyrimidine and triazolopyrimidine series.

Metabolic stability CYP450 Oxidative metabolism

Conformational Restriction and Kinase Selectivity: Evidence from TBK1/IKKε Inhibitor Program

In the development of 2,4-diamino-5-cyclopropylpyrimidine-based TBK1/IKKε inhibitors, McIver et al. (2012) demonstrated that the 5-cyclopropyl scaffold derived from 4,6-dichloro-5-cyclopropylpyrimidine enabled compounds with significantly improved kinase selectivity and drug-like properties compared to the starting lead BX795, a compound that lacked the cyclopropyl-pyrimidine architecture [1]. The cyclopropyl group restricts conformational flexibility, favoring the bioactive conformation that achieves selective TBK1/IKKε inhibition. Although specific IC50 values for TBK1 inhibition were not reported in the publicly available abstract, the study evaluated the series across a wide panel of cellular and in vivo assays, establishing that the cyclopropyl-pyrimidine core provides a productive template for achieving selectivity over other kinases in the IKK family [2]. By contrast, methyl or unsubstituted pyrimidine cores lack the conformational constraint required for this selectivity profile.

Kinase selectivity Conformational restriction TBK1 inhibitor

Physical State and Handling: Boiling Point Differentiation Enables Higher Reaction Temperatures vs. Lower-Boiling Analogs

4,6-Dichloro-5-cyclopropylpyrimidine was isolated as a yellow oil after aqueous workup and silica gel filtration, in contrast to 4,6-dichloropyrimidine, which is a crystalline solid (mp 65–67 °C, bp 176 °C at atmospheric pressure) . The cyclopropyl analog exhibits a significantly higher boiling point at reduced pressure (105–107 °C at 12 Torr) , which, when corrected to atmospheric pressure, indicates a boiling point substantially above 176 °C, enabling higher reaction temperatures during subsequent nucleophilic substitution steps without solvent loss or pressure buildup. This thermal window is critical for SNAr reactions requiring elevated temperatures (80–120 °C) with less nucleophilic amines, providing a practical advantage over 4,6-dichloropyrimidine, which would reflux at lower temperatures.

Physical properties Boiling point Process chemistry

Antimalarial Target Validation: DHODH Inhibitors Derived from Cyclopropyl-Pyrimidine Core Show Sub-10 nM Potency

Compounds derived from the 4,6-dichloro-5-cyclopropylpyrimidine scaffold have been developed as Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors. In US Patent US11903936B2, Compound 35—a cyclopropyl-pyrimidine derivative—achieved an EC₅₀ of 7 nM against P. falciparum 3D7 strain and an EC₅₀ of 8.20 nM against the Dd2 isolate [1]. While direct comparator data for 5-methyl or 5-phenyl pyrimidine analogs in the same assay are not disclosed in the patent, the nanomolar potency demonstrates that the cyclopropyl-pyrimidine architecture is compatible with achieving target engagement against a validated antimalarial target in whole-cell parasite assays. DHODH inhibitors based on triazolopyrimidine scaffolds lacking the cyclopropyl group (e.g., DSM265) typically exhibit EC₅₀ values in the range of 4–50 nM, indicating that the cyclopropyl-pyrimidine series is competitive with leading chemotypes [2].

Malaria DHODH inhibitor P. falciparum

Synthetic Efficiency: 78% Yield in a Single-Step Dichlorination of C5-Cyclopropyl Pyrimidine Diol

The standard synthesis of 4,6-dichloro-5-cyclopropylpyrimidine proceeds via POCl₃-mediated dichlorination of 5-cyclopropyl-pyrimidine-4,6-diol in 1,2-dichloroethane (DCE) with N,N-diisopropylethylamine (DIEA) as base, yielding 1.30 g (78%) of the desired product as a yellow oil after silica gel filtration . This yield is comparable to that reported for 4,6-dichloro-5-methylpyrimidine synthesis (~89% from the corresponding diol) , indicating that the steric demand of the cyclopropyl group does not significantly impair the efficiency of the key chlorination step. The product purity typically exceeds 95% as determined by ¹H NMR (CDCl₃, 400 MHz) with characteristic signals at δ 8.60 (s, 1H, pyrimidine H-2), δ 1.65 (m, 1H, cyclopropyl CH), and δ 1.03–1.58 (m, 4H, cyclopropyl CH₂) .

Synthetic yield POCl₃ chlorination Process efficiency

Validated Application Scenarios for 4,6-Dichloro-5-cyclopropylpyrimidine (CAS 832754-14-0)


TBK1/IKKε Kinase Inhibitor Lead Optimization Programs

Research groups targeting the TBK1/IKKε signaling axis for inflammatory or autoimmune disease therapeutics should prioritize this intermediate. McIver et al. demonstrated that 2,4-diamino-5-cyclopropylpyrimidines derived from this building block achieve improved kinase selectivity and drug-like properties relative to the non-cyclopropyl lead BX795, with validation in cellular and in vivo inflammatory disease models [1]. Sequential SNAr displacement of the C4 and C6 chlorine atoms enables rapid analog generation for SAR exploration. The cyclopropyl group's conformational constraint and metabolic stability advantage (see Section 3, Evidence Items 2 and 3) directly address the primary liability of first-generation TBK1 inhibitors: off-target kinase inhibition leading to toxicity at higher doses.

Antimalarial DHODH Inhibitor Discovery

Programs developing inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) for novel antimalarial therapies can leverage this intermediate to access cyclopropyl-pyrimidine derivatives with demonstrated sub-10 nM potency against drug-sensitive (3D7) and drug-resistant (Dd2) parasite strains [2]. US Patent US11903936B2 discloses specific compounds derived from this scaffold that meet target product profile criteria for fast-acting antimalarials. The intermediate lipophilicity (LogP ≈ 2.2–2.7) of the cyclopropyl-pyrimidine core supports oral absorption, a critical requirement for antimalarial deployment in resource-limited settings.

HIV Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Scaffold Diversification

The cyclopropyl-pyrimidine architecture has been validated in the design of diarylpyrimidine NNRTIs featuring a cyclopropylamino linker, with potent activity against wild-type HIV-1 and key drug-resistant mutants [3]. The C5 cyclopropyl group differentiates this intermediate from C5-methyl or C5-phenyl variants by providing optimal steric complementarity to the NNRTI-binding pocket while reducing the metabolic liability of benzylic oxidation. Procurement of 4,6-dichloro-5-cyclopropylpyrimidine enables the synthesis of focused libraries around this privileged chemotype.

General Kinase Inhibitor Library Synthesis via Sequential SNAr Diversification

As a 4,6-dichloropyrimidine building block with a non-hydrogen C5 substituent, this intermediate is ideally suited for automated parallel synthesis platforms generating kinase-focused screening libraries. The C4 chlorine undergoes SNAr substitution preferentially over C6, enabling sequential introduction of two distinct amine, alcohol, or thiol nucleophiles [4]. The cyclopropyl group at C5 remains inert under SNAr conditions, providing a stable anchor that influences library member conformation and physicochemical properties without introducing reactive handles that could compromise library integrity during storage or screening. This contrasts with 5-nitro or 5-halo analogs, which may undergo unintended side reactions.

Quote Request

Request a Quote for 4,6-Dichloro-5-cyclopropylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.